琥珀酸乙二醇聚合物

描述

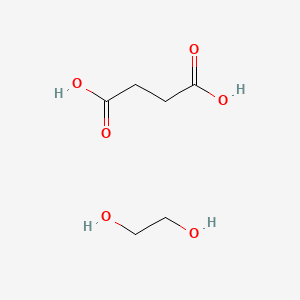

butanedioic acid;ethane-1,2-diol is a type of polyester formed through the polycondensation reaction between succinic acid and ethylene glycol. This polymer is known for its biodegradability and is used in various applications due to its favorable mechanical and thermal properties .

科学研究应用

Biodegradability and Environmental Applications

One of the most significant advantages of butanedioic acid;ethane-1,2-diol is its biodegradability, which makes it a promising candidate for environmentally friendly applications. Microorganisms such as Bacillus sp. can effectively degrade this polymer by breaking down its ester linkages, which contributes to its potential use in sustainable practices.

Table 1: Comparison of Biodegradable Polymers

| Polymer Name | Biodegradability | Source Material | Applications |

|---|---|---|---|

| Butanedioic Acid; Ethane-1,2-Diol | High | Succinic acid & Ethylene glycol | Packaging, biomedical devices |

| Polybutylene Succinate | Moderate | 1,4-Butanediol | Packaging, agricultural films |

| Polyethylene Succinate | Low | Various | Coatings, adhesives |

Medical Applications

The biocompatibility of butanedioic acid;ethane-1,2-diol makes it suitable for medical applications. Its properties allow for use in drug delivery systems and as a scaffold in tissue engineering. Research indicates that the polymer can be used to enhance the delivery of pharmaceuticals through its ability to form hydrogels that improve drug solubility and release rates .

Case Study: Drug Delivery System

In a study exploring the use of butanedioic acid;ethane-1,2-diol in drug delivery systems, researchers developed a hydrogel formulation that significantly improved the bioavailability of poorly soluble drugs. The study demonstrated that the polymer's unique properties facilitated controlled release and enhanced therapeutic efficacy .

Industrial Applications

In the industrial sector, butanedioic acid;ethane-1,2-diol is utilized as a plasticizer for polyvinyl chloride (PVC), enhancing flexibility and processability. This application is crucial in manufacturing flexible plastics used in various consumer products.

Table 2: Industrial Uses of Butanedioic Acid; Ethane-1,2-Diol

| Application | Description |

|---|---|

| Plasticizer for PVC | Improves flexibility and processing characteristics |

| Biodegradable packaging | Used in eco-friendly packaging solutions |

| Coatings | Provides durability and resistance to wear |

Synthesis and Production Methods

Butanedioic acid;ethane-1,2-diol can be synthesized through two primary methods: polycondensation of succinic acid with ethylene glycol or through biosynthesis using engineered microorganisms like Escherichia coli. The latter method offers an eco-friendly alternative to traditional fossil-fuel-based production by utilizing renewable biomass feedstocks .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of succinic acid ethyleneglycol polymer typically involves a polycondensation reaction between succinic acid and ethylene glycol. The reaction can proceed in the absence of foreign catalysts and solvents, relying on self-catalysis by the reactants themselves . The reaction conditions often include elevated temperatures to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this polymer may involve the use of catalysts such as titanium tetraisopropoxide to enhance the reaction rate and yield . The process generally includes steps like esterification followed by polycondensation under reduced pressure to achieve high molecular weight polymers.

化学反应分析

Types of Reactions: butanedioic acid;ethane-1,2-diol primarily undergoes esterification reactions during its synthesis. It can also participate in hydrolysis reactions, where the ester bonds are cleaved in the presence of water, leading to the formation of succinic acid and ethylene glycol .

Common Reagents and Conditions:

Esterification: Succinic acid and ethylene glycol are the primary reagents.

Hydrolysis: Water is the main reagent, and the reaction can occur under mild acidic or basic conditions.

Major Products:

Esterification: The major product is the succinic acid ethyleneglycol polymer.

Hydrolysis: The major products are succinic acid and ethylene glycol.

作用机制

The mechanism of action of succinic acid ethyleneglycol polymer involves its biodegradation into succinic acid and ethylene glycol. This process can occur through hydrolysis, where water molecules break the ester bonds in the polymer chain . The resulting monomers can then be metabolized by microorganisms, contributing to the polymer’s biodegradability .

相似化合物的比较

Polybutylene succinate: Another biodegradable polyester with similar properties but synthesized using 1,4-butanediol instead of ethylene glycol.

Polyethylene succinate: A polymer similar to succinic acid ethyleneglycol polymer but with different mechanical properties due to the use of ethylene glycol.

Uniqueness: butanedioic acid;ethane-1,2-diol is unique due to its specific combination of succinic acid and ethylene glycol, which imparts distinct mechanical and thermal properties. Its biodegradability and biocompatibility make it particularly valuable in medical and environmental applications .

生物活性

Butanedioic acid;ethane-1,2-diol, also known as succinic acid and ethylene glycol polyester, is a compound that has garnered attention for its diverse biological activities and applications. This article explores its biochemical properties, biodegradability, interactions with microorganisms, and potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

Butanedioic acid (succinic acid) is a dicarboxylic acid with the formula , while ethane-1,2-diol (ethylene glycol) has the formula . When combined, they form a polyester through polycondensation reactions. This compound exhibits favorable mechanical and thermal properties, alongside notable biodegradability, making it suitable for various applications.

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 118.09 g/mol (for the combined structure) |

| Biodegradability | High; can be degraded by microorganisms like Bacillus sp. |

| Applications | Bioplastics, cosmetics, pharmaceuticals |

Biodegradability

One of the primary biological activities of butanedioic acid;ethane-1,2-diol is its biodegradability. Studies have shown that this compound can be effectively broken down by various microorganisms. For instance, Bacillus sp. has been identified as capable of degrading the ester bonds present in this polyester, leading to the release of succinic acid and ethylene glycol. This property is particularly valuable in environmental sustainability efforts, as it reduces plastic waste accumulation.

Metabolic Role

In biological systems, succinic acid plays a significant role as a metabolic intermediate. It is involved in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for succinate dehydrogenase (SDH), an enzyme crucial for cellular respiration. SDH catalyzes the conversion of succinate to fumarate while participating in the mitochondrial electron transport chain . This enzymatic activity links succinate to energy production and reactive oxygen species (ROS) generation under certain conditions .

Environmental Impact

A study conducted on the degradation of butanedioic acid;ethane-1,2-diol in soil environments demonstrated that microbial populations could effectively utilize this compound as a carbon source. The research indicated that after 30 days of exposure to soil bacteria, significant reductions in the polymer's mass were observed, confirming its potential for bioremediation applications.

Medical Applications

Research has also explored the use of butanedioic acid;ethane-1,2-diol in medical formulations due to its biocompatibility and biodegradability. In vitro studies have shown that formulations containing this compound can enhance drug delivery through skin penetration. For example, when used as a solvent for estradiol in transdermal patches, it exhibited improved permeation compared to other solvents like propylene glycol .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of butanedioic acid;ethane-1,2-diol:

- Microbial Degradation: Microorganisms such as Bacillus sp. can effectively degrade this polyester by cleaving ester linkages.

- Metabolic Significance: As an intermediate in the TCA cycle, succinic acid contributes to energy metabolism and cell signaling pathways .

- Pharmaceutical Applications: Its ability to enhance drug delivery systems makes it a candidate for developing more effective transdermal therapies .

属性

IUPAC Name |

butanedioic acid;ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVOPINBJQWMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37340-09-3, 9041-79-6, 25569-53-3 | |

| Record name | Polyethylene glycol succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37340-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9041-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol-succinic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60948459 | |

| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25569-53-3 | |

| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。